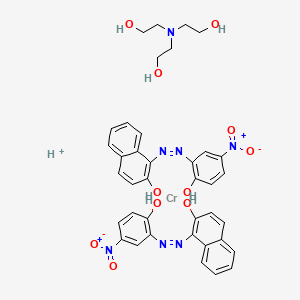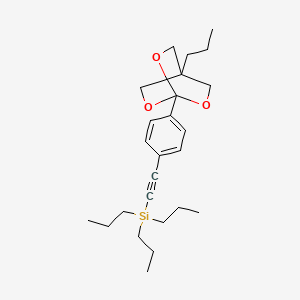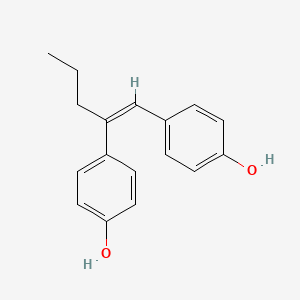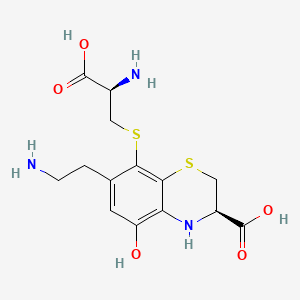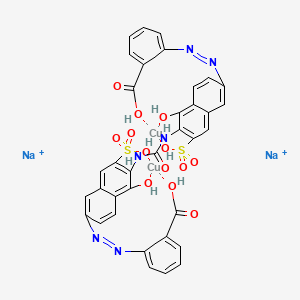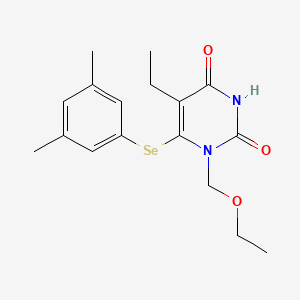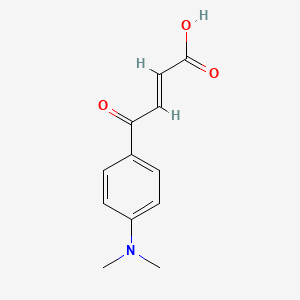
2-(1,1'-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, a morpholine ring, and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride typically involves multiple steps. One common route includes:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a morpholine moiety.
Formation of the Hydrochloride Salt: The final step involves the protonation of the morpholine nitrogen with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine: Lacks the isopropyl group, leading to different steric and electronic properties.
4-(1,1’-Biphenyl)-2-methylmorpholine hydrochloride: Similar structure but with variations in the position of the biphenyl group.
2-(1,1’-Biphenyl)-4-ylmorpholine hydrochloride: Lacks the methyl and isopropyl groups, resulting in different reactivity and biological activity.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride is unique due to its specific combination of functional groups, which confer distinct steric and electronic properties
属性
CAS 编号 |
109461-32-7 |
|---|---|
分子式 |
C20H26ClNO |
分子量 |
331.9 g/mol |
IUPAC 名称 |
2-methyl-2-(4-phenylphenyl)-4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-16(2)21-13-14-22-20(3,15-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17;/h4-12,16H,13-15H2,1-3H3;1H |
InChI 键 |
QPTLOVWKLKQYFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)


